3-(2-羟乙基)-2-巯基喹唑啉-4(3H)-酮

描述

Quinazolinone derivatives, such as 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one, are a class of compounds that have attracted significant interest due to their diverse biological activities. These compounds have been studied for their potential as carbonic anhydrase inhibitors, which could be useful in treating diseases like glaucoma, epilepsy, arthritis, and cancer . Additionally, quinazolinone derivatives have been evaluated for their anti-inflammatory, analgesic, and antiparasitic properties, indicating their potential in various therapeutic areas .

Synthesis Analysis

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, which are structurally related to 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one, can be achieved through a one-pot, three-component reaction involving isatoic anhydride, an aromatic aldehyde, and ammonium acetate or primary amine. This reaction is catalyzed by silica-bonded N-propylsulfamic acid (SBNPSA) in refluxing ethanol . Such synthetic methods are valuable for constructing the quinazolinone scaffold efficiently.

Molecular Structure Analysis

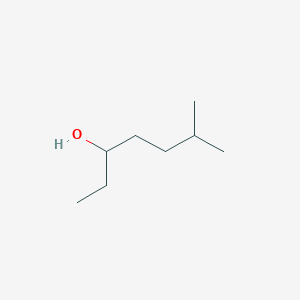

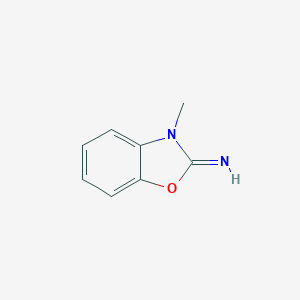

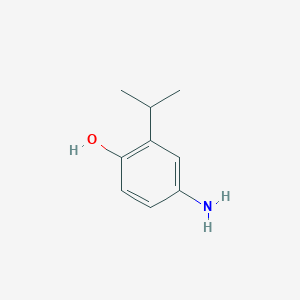

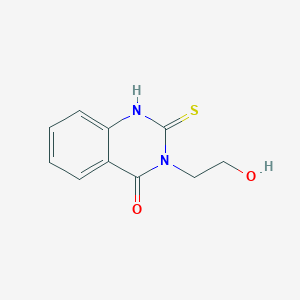

The molecular structure of quinazolinone derivatives is characterized by the presence of a mercapto group and a hydroxyethyl side chain. The mercapto group is a key functional group that can participate in various chemical reactions and is essential for the biological activity of these compounds . The hydroxyethyl group may influence the solubility and pharmacokinetic properties of the molecule.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo phase-transfer catalyzed alkylation and cycloalkylation reactions. For instance, 2-mercaptoquinazolin-4(3H)-one can be selectively monoalkylated or di- or cycloalkylated depending on the nature of the alkylating agents used, with tetrabutylammonium bromide serving as a catalyst . These reactions are crucial for the modification of the quinazolinone core and the development of new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For example, the coordination behavior of a 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivative with transition metal ions has been studied, revealing that coordination occurs through the deprotonated hydroxyl group, azomethine nitrogen, and carbonyl oxygen . The molar conductivity measurements indicate the non-electrolytic nature of the resulting complexes. These properties are essential for understanding the reactivity and potential applications of quinazolinone derivatives in medicinal chemistry.

科学研究应用

抗肿瘤应用

合成了一系列新型的2-(取代硫)-3-苯乙基喹唑啉-4(3H)-酮,包括3-(2-羟乙基)-2-巯基喹唑啉-4(3H)-酮衍生物,并对它们在体外对肾癌、乳腺癌、白血病和非小细胞肺癌细胞系的抗肿瘤活性进行了评价。该系列化合物对这些癌细胞系显示出选择性活性,表明它们有望作为更有效和选择性的抗肿瘤药物的模板(Alanazi et al., 2013)。

抗菌应用

合成了一些3-(2-羟乙基)-2-巯基喹唑啉-4(3H)-酮衍生物,并对它们的抗菌活性进行了测试。该研究合成了含有硫化物和砜基团的喹啉和喹唑啉衍生物,并对它们对各种细菌菌株的活性进行了评估。合成的化合物显示出有希望的抗菌活性,突显了它们在开发新的抗菌剂中的潜在用途(El-zohry et al., 2007)。

合成方法

研究了用于合成取代2-巯基喹唑啉-4(3H)-酮的绿色化学方法,采用深共熔溶剂(DESs)作为环保媒介。这种方法既利用DESs作为溶剂又作为催化剂,展示了一种有效的制备多种衍生物的方法,产率为中等到良好。该研究强调了在合成这些化合物时使用DESs的环境效益和效率(Komar et al., 2022)。

安全和危害

The safety and hazards associated with quinazolinones depend on their specific structure and properties. Some quinazolinones are used as pharmaceuticals and are generally safe under prescribed conditions, while others may be toxic or have other hazards5.

未来方向

The study of quinazolinones is a dynamic field with ongoing research into new synthetic methods, novel derivatives, and potential applications in medicine and other areas6.

Please note that this information is general in nature and may not apply specifically to “3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one”. For detailed information about this specific compound, further research or consultation with a chemistry professional may be necessary.

属性

IUPAC Name |

3-(2-hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCXUWLMVZCHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350139 | |

| Record name | 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one | |

CAS RN |

16024-85-4 | |

| Record name | 2,3-Dihydro-3-(2-hydroxyethyl)-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-hydroxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)